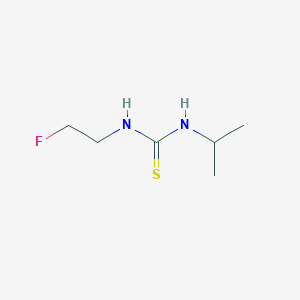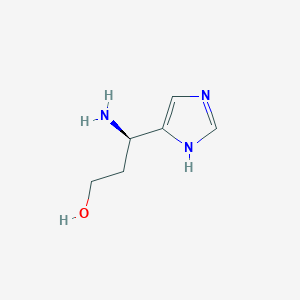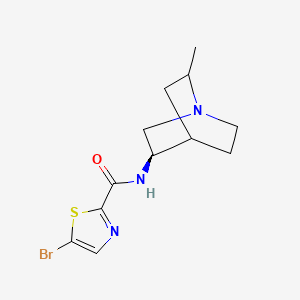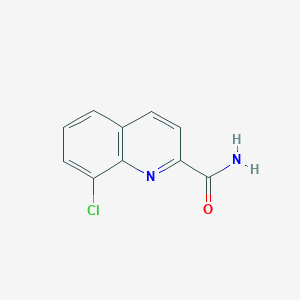![molecular formula C11H21BrO B13081089 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoalkyl ether group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane typically involves the reaction of 3-methylcyclohexanol with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoalkyl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination: Alkenes such as 3-methylcyclohexene.
Oxidation: Alcohols or ketones depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane involves its interaction with molecular targets through its bromoalkyl ether group. This group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
- 2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
- tert-Butyl bromide
Uniqueness
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromoalkyl ether group allows for versatile chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3 |
Clave InChI |
PMVHYKMNDFGWHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)


![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)





